molecular formula C64H89N21O21 B12398398 D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH

D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH

Cat. No.: B12398398
M. Wt: 1488.5 g/mol
InChI Key: WUDFNHIMHPHZCA-LEOJHCPXSA-N
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Description

The compound “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OHFor-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” is a synthetic peptide composed of various amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” have a wide range of applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their roles in cellular processes and signaling pathways.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various biological responses, including signal transduction, enzyme inhibition, or activation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH: A shorter peptide with similar amino acid composition.

    For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH: Another peptide with a different sequence but similar functional groups.

Uniqueness

The uniqueness of “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” lies in its specific sequence and the presence of both D- and L-amino acids, which can confer unique structural and functional properties.

Properties

Molecular Formula

C64H89N21O21

Molecular Weight

1488.5 g/mol

IUPAC Name

(4S,7S,10R,16S,19R,23S,26S,30R)-16-benzyl-29-[[(2R)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-formamido-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-10-(3-carbamimidamidopropyl)-7,19-bis(hydroxymethyl)-30-methyl-26-[(3-methylimidazol-4-yl)methyl]-2,6,9,12,15,18,21,25,28-nonaoxo-1-oxa-5,8,11,14,17,20,24,27-octazacyclotriacontane-4,23-dicarboxylic acid

InChI

InChI=1S/C64H89N21O21/c1-31(89)50(83-55(96)40(74-30-88)20-34-24-72-37-14-8-7-13-36(34)37)59(100)77-39(16-10-18-71-64(67)68)54(95)84-51-32(2)106-49(92)23-44(62(104)105)81-58(99)46(28-87)82-53(94)38(15-9-17-70-63(65)66)75-48(91)26-73-52(93)41(19-33-11-5-4-6-12-33)78-57(98)45(27-86)76-47(90)22-43(61(102)103)80-56(97)42(79-60(51)101)21-35-25-69-29-85(35)3/h4-8,11-14,24-25,29-32,38-46,50-51,72,86-87,89H,9-10,15-23,26-28H2,1-3H3,(H,73,93)(H,74,88)(H,75,91)(H,76,90)(H,77,100)(H,78,98)(H,79,101)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,84,95)(H,102,103)(H,104,105)(H4,65,66,70)(H4,67,68,71)/t31-,32-,38-,39-,40+,41+,42+,43+,44+,45-,46+,50+,51?/m1/s1

InChI Key

WUDFNHIMHPHZCA-LEOJHCPXSA-N

Isomeric SMILES

C[C@@H]1C(C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC=O

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC=O

Origin of Product

United States

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